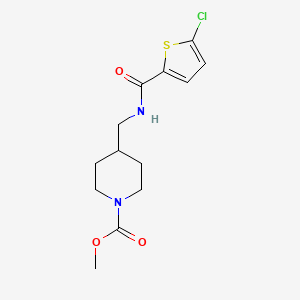

Methyl 4-((5-chlorothiophene-2-carboxamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 4-[[(5-chlorothiophene-2-carbonyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O3S/c1-19-13(18)16-6-4-9(5-7-16)8-15-12(17)10-2-3-11(14)20-10/h2-3,9H,4-8H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESYKGYJNGBZSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Hydroxymethyl)Piperidine-1-Carboxylate Intermediates

Ambeed data demonstrates the preparation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate via reduction of ethyl N-tert-butoxycarbonylpiperidine-4-carboxylate using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF). Subsequent Mitsunobu reactions or tosylation enable conversion of the hydroxymethyl group to aminomethyl.

Representative Protocol :

Conversion to 4-(Aminomethyl)Piperidine Derivatives

The hydroxymethyl group is transformed into an aminomethyl substituent through sequential tosylation and amination:

- Tosylation : Reacting the alcohol with tosyl chloride in dichloromethane (DCM) with a base like triethylamine.

- Amination : Displacement of the tosylate group with ammonia or ammonium hydroxide under elevated temperatures.

Amide Bond Formation

Coupling 5-chlorothiophene-2-carboxylic acid with 4-(aminomethyl)piperidine-1-carboxylate necessitates activation of the carboxylic acid. Patent US8058440B2 outlines methods for generating active intermediates:

Acid Activation Strategies

- Mixed Anhydrides : Reaction with ethyl chloroformate or isobutyl chloroformate in the presence of a base (e.g., triethylamine).

- Acid Chlorides : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂).

- Active Esters : Use of p-nitrophenol or N-hydroxysuccinimide with carbodiimide coupling agents (e.g., DCC or EDCI).

Coupling Reaction

The activated acid reacts with the aminomethyl piperidine derivative in anhydrous solvents (e.g., DCM or THF). For example, Ambeed reports a reaction between methyl 5-chlorothiophene-2-carboxylate and an amine-containing intermediate at 120°C for 48 hours under inert atmosphere, achieving 99.96% purity post-recrystallization.

Optimization Insights :

- Temperature : 0–50°C to prevent racemization.

- Solvents : Ethyl acetate or dichloromethane for improved solubility.

Final Esterification and Deprotection

If a tert-butyloxycarbonyl (Boc) group is used to protect the piperidine nitrogen, final deprotection is achieved via acidolysis (e.g., HCl in dioxane) followed by methylation:

- Deprotection : Treatment with 4M HCl in dioxane at 0°C for 1 hour.

- Methylation : Reaction with methyl iodide (CH₃I) in the presence of a base (e.g., potassium carbonate) in acetone.

Yield Data :

- Boc deprotection typically achieves >85% yield.

- Methylation steps report 60–70% efficiency after purification.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-chlorothiophene-2-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

Methyl 4-((5-chlorothiophene-2-carboxamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: It may be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for Methyl 4-((5-chlorothiophene-2-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiophene ring and piperidine moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A comparative analysis would typically focus on:

- Core Scaffolds : Piperidine derivatives (e.g., Methyl piperidine-4-carboxylate ) lack the thiophene-carboxamide group, reducing hydrophobicity and target specificity.

- Thiophene Analogs : Replacing the 5-chloro substituent with bromo or nitro groups (e.g., Methyl 4-((5-bromothiophene-2-carboxamido)methyl)piperidine-1-carboxylate ) could alter electronic effects and binding kinetics.

- Ester vs. Amide Variations : Substituting the methyl ester with a free carboxylic acid (e.g., 4-((5-chlorothiophene-2-carboxamido)methyl)piperidine-1-carboxylic acid ) might enhance polarity but reduce membrane permeability.

Hypothetical Data Table (Illustrative Only)

| Compound | LogP | IC50 (Target X) | Solubility (mg/mL) |

|---|---|---|---|

| Methyl 4-((5-Cl-thiophene)-methyl)piperidine | 2.1 | 15 nM | 0.8 |

| 5-Bromo analog | 2.5 | 8 nM | 0.5 |

| Free carboxylic acid derivative | 1.3 | 120 nM | 3.2 |

Research Findings and Challenges

- Synthetic Accessibility : The chlorothiophene moiety may complicate coupling reactions due to steric hindrance.

- Biological Activity: Limited data would require validation through assays (e.g., enzyme inhibition, cytotoxicity).

- Computational Insights : Molecular docking could predict interactions with targets like kinases or GPCRs.

Biological Activity

Methyl 4-((5-chlorothiophene-2-carboxamido)methyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiophene ring and piperidine moiety allow for interactions with various enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction is crucial in applications such as enzyme inhibition and receptor binding studies.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the thiophene moiety have shown moderate to excellent antimicrobial activity against various bacterial strains. A comparative analysis of related compounds revealed that those with halogen substitutions often displayed enhanced efficacy .

| Compound Name | Antimicrobial Activity | Notes |

|---|---|---|

| Compound A | Moderate | Effective against Gram-positive bacteria |

| Compound B | Excellent | Broad-spectrum activity |

| This compound | Pending further studies | Structure suggests potential efficacy |

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of thromboembolic disorders. It has been suggested that it may inhibit blood coagulation factor Xa, which is critical in the treatment of conditions like myocardial infarction and deep vein thrombosis .

Case Studies

Case Study 1: Antimicrobial Screening

A study conducted on a series of thiophene derivatives demonstrated that this compound exhibited promising activity against Staphylococcus aureus and Escherichia coli. The compound was synthesized using a multi-step process involving the condensation of 5-chlorothiophene-2-carboxylic acid with piperidine derivatives.

Case Study 2: Enzyme Interaction

In vitro assays revealed that the compound could effectively inhibit factor Xa activity, providing a basis for its potential use in anticoagulant therapies. The study utilized various concentrations of the compound to determine its inhibitory potency, revealing a dose-dependent response.

Q & A

Basic Synthesis and Optimization

Q: What are the key steps and methodological considerations for synthesizing Methyl 4-((5-chlorothiophene-2-carboxamido)methyl)piperidine-1-carboxylate? A: Synthesis typically involves:

Amide Coupling: Reacting 5-chlorothiophene-2-carboxylic acid with a piperidine derivative using coupling agents like EDC/HOBt.

Methyl Esterification: Introducing the methyl carboxylate group via nucleophilic substitution or acid-catalyzed esterification.

Purification: High-performance liquid chromatography (HPLC) is critical for isolating the target compound with ≥95% purity .

Optimization Tips:

- Solvent selection (e.g., DMF for solubility vs. THF for milder conditions) impacts reaction kinetics.

- Catalysts (e.g., DMAP for esterification) enhance yield by reducing side reactions .

Advanced Purification and Characterization

Q: How can researchers ensure purity and confirm the structural integrity of this compound? A:

- HPLC: Use a C18 column with a methanol-buffer mobile phase (e.g., pH 4.6 sodium acetate buffer) to resolve impurities .

- NMR: H and C NMR verify the piperidine ring conformation, amide bond geometry, and methyl ester placement .

- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular formula (CHClNOS) and detects isotopic patterns for chlorine .

Addressing Data Contradictions in Yield and Reactivity

Q: How should researchers resolve discrepancies in reported yields or unexpected byproducts during synthesis? A:

- Reaction Monitoring: Use TLC or in-situ IR to track intermediate formation.

- Byproduct Analysis: LC-MS or GC-MS identifies side products (e.g., hydrolyzed esters or unreacted thiophene precursors).

- Condition Screening: Systematic variation of temperature (e.g., 0–60°C), solvent polarity, and stoichiometry helps isolate optimal parameters .

Biological Mechanism of Action Studies

Q: What methodologies are recommended for studying this compound’s interaction with biological targets? A:

- Molecular Docking: Use software like AutoDock to predict binding affinity to enzymes (e.g., kinases or proteases) based on the piperidine-thiophene scaffold.

- In-Vitro Assays: Fluorescence polarization or SPR (surface plasmon resonance) quantifies binding kinetics to receptors.

- Cellular Uptake: Radiolabel the methyl group (C) or use fluorescent probes to track intracellular localization .

Stability and Storage Conditions

Q: What factors influence the compound’s stability, and how should it be stored for long-term use? A:

- Degradation Pathways: Hydrolysis of the ester or amide bond is common.

- Storage Recommendations:

Structure-Activity Relationship (SAR) Analysis

Q: How can researchers design analogs to improve biological activity or reduce toxicity? A:

- Core Modifications: Replace the 5-chlorothiophene with other heterocycles (e.g., furan or pyridine) to alter electronic properties.

- Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF) on the piperidine ring to enhance target affinity.

- Toxicity Screening: Compare analogs using in-vitro cytotoxicity assays (e.g., HepG2 cells) and metabolic stability tests (e.g., liver microsomes) .

Analytical Method Validation

Q: What validation parameters are critical for quantifying this compound in biological matrices? A:

- Linearity: Ensure R ≥ 0.99 over a concentration range (e.g., 1–100 µM).

- Recovery: Spike-and-recovery experiments in plasma or serum should yield 85–115% recovery.

- LOQ (Limit of Quantification): Validate down to 10 nM using LC-MS/MS with MRM (multiple reaction monitoring) .

Comparative Analysis with Structural Analogs

Q: How does this compound compare to analogs like Methyl 4-hydroxypiperidine-2-carboxylate in terms of reactivity? A:

| Feature | This compound | Methyl 4-hydroxypiperidine-2-carboxylate |

|---|---|---|

| Reactivity | Electrophilic thiophene enhances cross-coupling potential | Hydroxyl group enables hydrogen bonding |

| Biological Target | Kinases (predicted) | Enzymes with polar active sites |

| Synthetic Complexity | Moderate (amide coupling required) | Low (direct esterification) |

Solvent and Catalyst Impact on Reaction Efficiency

Q: How do solvent polarity and catalyst choice influence the synthesis yield? A:

- Polar Solvents (DMF/DMSO): Increase solubility of intermediates but may promote side reactions.

- Non-Polar Solvents (Toluene): Favor esterification but require higher temperatures.

- Catalysts: DMAP accelerates esterification, while Pd(PPh) enables Suzuki couplings for analog synthesis .

Toxicity and Safety Profiling

Q: What in-vitro assays are recommended for preliminary toxicity screening? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.